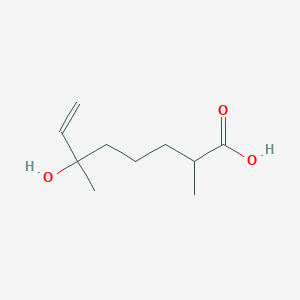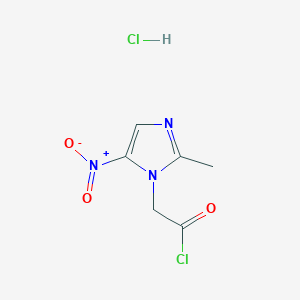
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride is a chemical compound with the molecular formula C6H6ClN3O3·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
作用機序
Target of Action
The compound, also known as 1-Carboxymethylmetronidazole , is a derivative of metronidazole . Metronidazole is a well-known drug used to combat anaerobic bacterial and parasitic infections . Therefore, the primary targets of this compound are likely to be similar, i.e., anaerobic bacteria and parasites.
Mode of Action
Metronidazole is a prodrug; it is intracellularly reduced by redox-active compounds, such as ferredoxin, to form reactive nitro radicals that are cytotoxic . These radicals can damage DNA and other critical biomolecules, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve DNA synthesis and repair, given the DNA-damaging effects of its parent compound, metronidazole . The disruption of these pathways can inhibit the growth and proliferation of the targeted anaerobic bacteria and parasites.
Pharmacokinetics
Metronidazole, the parent compound, is known to have high gastrointestinal absorption and is distributed throughout the body, crossing both the blood-brain barrier and the placenta . It is metabolized in the liver and excreted mainly through the kidneys . The compound’s ADME properties could be similar, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action would be the inhibition of growth and eventual death of the targeted anaerobic bacteria and parasites. This is achieved through the cytotoxic effects of the reactive nitro radicals formed during the compound’s intracellular reduction .
生化学分析
Biochemical Properties
It is known that metronidazole, a related compound, interacts with various enzymes and proteins
Cellular Effects
Derivatives of metronidazole have been shown to exhibit antibacterial and anti-parasitic activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride in animal models have not been reported. Related compounds have been shown to exhibit dose-dependent effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 2-methyl-5-nitroimidazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .
化学反応の分析
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution Reactions: The major products are substituted imidazole derivatives.
Reduction Reactions: The major product is 2-(2-methyl-5-amino-1H-imidazol-1-yl)acetyl chloride hydrochloride.
Oxidation Reactions: The major products are various oxidized derivatives of the compound.
科学的研究の応用
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1-Carboxymethylmetronidazole
- Metronidazole-1-acetic acid
Comparison
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride is unique due to its acetyl chloride group, which allows it to undergo specific chemical reactions that are not possible with similar compounds. This makes it a valuable intermediate in the synthesis of various derivatives and enhances its utility in scientific research and industrial applications .
特性
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3.ClH/c1-4-8-2-6(10(12)13)9(4)3-5(7)11;/h2H,3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYIUBHTRGOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)
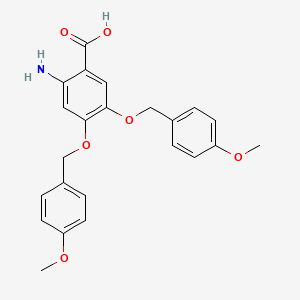
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)
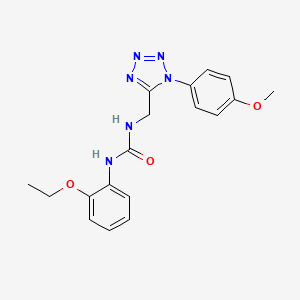
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)
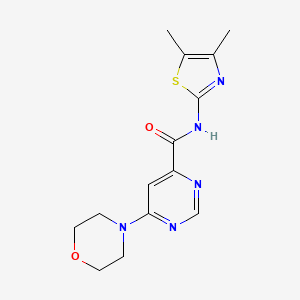
![1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2982852.png)
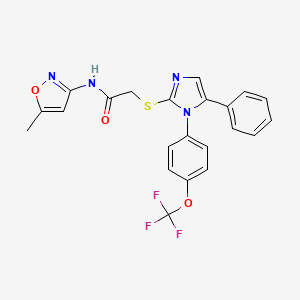
![3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2982854.png)
![4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine](/img/structure/B2982855.png)
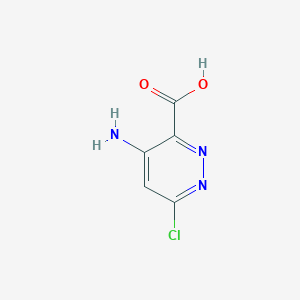
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)
